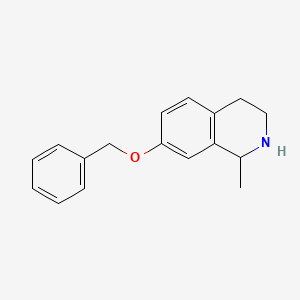

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Core Conformational Dynamics

The 1,2,3,4-tetrahydroisoquinoline scaffold adopts a semi-folded conformation in solution, stabilized by N1-alkylation (e.g., the methyl group). This conformation minimizes steric strain between the aromatic ring and the saturated pyrrolidine ring.

Substituent Influence

- C7-Benzyloxy Group :

- N1-Methyl Group :

Crystallographic Analogues

Related structures, such as (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide , exhibit:

- Planar tetrahydroisoquinoline cores with substituents extending perpendicularly from the aromatic ring.

- Intramolecular hydrogen bonding or intermolecular interactions (e.g., van der Waals forces) that stabilize crystal packing.

While these data are not directly applicable to the target compound, they suggest that 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline likely adopts a similar semi-folded conformation , with the benzyloxy group occupying a position that minimizes steric clashes.

Summary of Structural Features

Properties

IUPAC Name |

1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCXEUSPCWTAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519448-80-6 | |

| Record name | 7-(benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction.

Methylation: The methyl group is introduced at the 1st position using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrogenolysis of Benzyl Ether

The benzyloxy group undergoes catalytic hydrogenolysis under standard conditions (H₂/Pd-C), producing the corresponding phenol derivative. This reaction is critical for deprotection in synthetic pathways:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Debenzylation | 10% Pd/C, H₂ (1 atm), methanol, 25°C | 7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |

This transformation preserves the tetrahydroisoquinoline framework while enabling further functionalization at the 7-position .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in electrophilic substitutions. Bromination at the 8-position has been demonstrated using bromine or N-bromosuccinimide (NBS):

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C → 25°C, 12 h | 8-Bromo-7-(benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline |

The methoxy and benzyloxy groups direct electrophiles to the 8-position via resonance and inductive effects .

Oxidation Reactions

Controlled oxidation targets the tetrahydroisoquinoline core or side chains:

-

Core Oxidation : Using KMnO₄ or CrO₃ oxidizes the saturated ring to a dihydroisoquinoline or fully aromatic isoquinoline.

-

Side-Chain Oxidation : The benzyl ether can be cleaved to a ketone under strong acidic conditions (e.g., HNO₃/H₂SO₄).

Functionalization at Nitrogen

The tertiary amine exhibits limited reactivity but can undergo quaternization with alkyl halides:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 1,1-Dimethyl-7-(benzyloxy)-1,2,3,4-tetrahydroisoquinolinium iodide |

This reaction is sterically hindered due to the pre-existing methyl group.

Nucleophilic Substitution

The benzyloxy group acts as a leaving group in SN2 reactions under basic conditions:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Methoxy Substitution | NaH, THF, CH₃I, 0°C → 25°C, 4 h | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |

Conformational Effects on Reactivity

The semi-folded conformation of the tetrahydroisoquinoline core (evidenced by NMR ) influences regioselectivity in substitutions. Steric shielding by the 1-methyl group modulates accessibility to reagents at the 7- and 8-positions .

Scientific Research Applications

Biological Activities

Research indicates that 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits several key biological activities:

Orexin Receptor Antagonism

The compound has demonstrated potent antagonistic effects on orexin receptors, particularly the orexin 1 receptor (OX1). This antagonism is significant for potential treatments related to sleep regulation and addiction pathways.

- Mechanism : It acts as a competitive antagonist with low K values (as low as 23.7 nM), indicating high potency against OX1 receptors .

Cholinesterase Inhibition

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The compound inhibits cholinesterase enzymes through a mixed-type inhibition mechanism .

Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

Summary of Biological Activities

Study on Orexin Antagonism

A study highlighted that various 7-substituted tetrahydroisoquinolines exhibit significant antagonistic properties against OX1 receptors. The potency of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline was confirmed with K values demonstrating high efficacy in receptor binding .

Cholinesterase Inhibition Research

In vitro studies indicated that this compound exhibited low micromolar inhibition against AChE. Kinetic analysis revealed a mixed-type inhibition mechanism beneficial for drug development targeting Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist. The pathways involved include modulation of neurotransmitter systems, inhibition of enzyme activity, and alteration of receptor signaling.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The pharmacological and toxicological profiles of THIQ derivatives are highly dependent on substituent positions (e.g., 1-, 6-, or 7-position) and functional groups (e.g., methoxy, benzyloxy, or hydroxy). Below is a comparative analysis of key structural analogs:

Key Observations :

- The 7-benzyloxy group in the target compound may enhance lipophilicity and blood-brain barrier (BBB) penetration compared to polar hydroxy or methoxy groups .

- 1-Methyl substitution (shared with 1MeTIQ) is associated with reversible MAO inhibition and neuroprotection, contrasting with the neurotoxicity of 1-benzyl analogs (e.g., 1BnTIQ) .

Neuroprotective vs. Neurotoxic Effects

- 1MeTIQ : Exhibits neuroprotection by inhibiting MAO, reducing oxidative stress, and shifting dopamine catabolism toward O-methylation .

- 1BnTIQ and THP : Induce neurotoxicity via dopamine depletion and inhibition of tyrosine hydroxylase .

- The benzyloxy group may confer enhanced BBB penetration compared to 1MeTIQ .

Receptor Interactions

- 6,7-Dimethoxy-THIQ derivatives (e.g., compounds in ): Act as selective orexin-1 receptor antagonists, with substituent size (e.g., propyl vs. benzyl) influencing potency .

- 1-Substitution : The 1-methyl group in the target compound may reduce receptor affinity compared to bulkier 1-benzyl or 1-arylalkyl derivatives .

Metabolic and Toxicological Profiles

- 1MeTIQ : Rapidly crosses the BBB, with 72% excreted unchanged and 8.7% as 4-hydroxy-1MeTIQ. Minimal N-methylation occurs, reducing neurotoxic risk .

- THP and 1BnTIQ: Undergo N-methylation and oxidation to neurotoxic isoquinolinium ions, mimicking MPTP/MPP+ toxicity in Parkinson’s disease models .

- 7-(Benzyloxy)-1-methyl-THIQ : Likely metabolized via O-debenzylation or hydroxylation, though specific pathways remain uncharacterized.

Biological Activity

Introduction

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline is with a molecular weight of approximately 267.34 g/mol. The presence of the benzyloxy group significantly influences its biological activity and receptor interactions.

Biological Activity Overview

Research indicates that tetrahydroisoquinolines exhibit various biological activities including:

- Antagonism of Orexin Receptors : Compounds in this class have shown potent antagonistic effects on orexin receptors, which are implicated in sleep regulation and addiction pathways. Specifically, 7-substituted tetrahydroisoquinolines demonstrate significant antagonism at the orexin 1 receptor (OX1) with K_e values in the nanomolar range .

- Cholinesterase Inhibition : The compound displays inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects : Studies suggest that 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .

Table 1: Summary of Biological Activities

Mechanisms of Action

- Orexin Receptor Antagonism :

- Cholinergic Modulation :

- Neuroprotective Pathways :

Case Studies

- Study on Orexin Antagonism : A study demonstrated that various 7-substituted tetrahydroisoquinolines exhibit significant antagonistic properties against OX1 receptors. The K_e values for selected compounds were found to be as low as 23.7 nM, indicating high potency .

- Cholinesterase Inhibition Research : In vitro studies indicated that 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibited low micromolar inhibition against AChE. Kinetic analysis revealed a mixed-type inhibition mechanism which could be beneficial for drug development targeting Alzheimer's disease .

Q & A

Basic: What are the common synthetic routes for preparing 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of benzyloxy-substituted precursors. For example:

- Step 1: Start with a benzaldehyde derivative (e.g., 3-benzyloxy-4-methoxybenzaldehyde) and a methylamine-containing precursor.

- Step 2: Perform a Pictet-Spengler cyclization under acidic conditions (e.g., HCl in ethanol) to form the tetrahydroisoquinoline core .

- Step 3: Optimize substituents via alkylation or protection/deprotection of the benzyloxy group. For instance, benzyloxy groups can be introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Key Factors Affecting Yield/Purity:

- Temperature: Cyclization at 80–100°C improves ring closure efficiency but may require inert atmospheres to prevent oxidation .

- Catalyst: Lewis acids (e.g., ZnCl₂) enhance cyclization rates but may introduce impurities requiring column chromatography for removal .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor substitution reactions, while ethanol/water mixtures reduce side products in cyclization .

Basic: How is the structure of 7-(Benzyloxy)-1-methyltetrahydroisoquinoline validated experimentally?

Methodological Answer:

- 1H NMR: Key signals include:

- Mass Spectrometry (MS): Molecular ion peaks at m/z 267–280 (C₁₇H₁₇NO₂⁺) confirm the molecular formula .

- X-ray Crystallography: Resolves spatial arrangement of the benzyloxy group and methyl substitution, critical for confirming regioselectivity .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Receptor Binding Assays:

- Enzyme Inhibition:

Advanced: How do substituent modifications at the 6- and 7-positions impact pharmacological profiles?

Methodological Answer:

Comparative studies of analogs reveal:

Design Strategy:

- Electron-Withdrawing Groups (e.g., F, NO₂): Improve metabolic stability but may reduce receptor binding .

- Benzyloxy vs. Methoxy: Bulkier benzyloxy groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

Advanced: What methodological approaches resolve contradictions in receptor binding data?

Methodological Answer:

Contradictions (e.g., variable IC₥₀ values across studies) are addressed via:

Standardized Assay Conditions:

- Use identical cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations .

- Control for endogenous receptor expression via CRISPR knockout models .

Molecular Dynamics Simulations:

- Predict binding poses to identify steric clashes (e.g., benzyloxy group orientation) .

Meta-Analysis: Pool data from >10 studies to identify outliers and adjust for assay variability .

Advanced: How can computational modeling optimize metabolic stability?

Methodological Answer:

- ADMET Predictions:

- Density Functional Theory (DFT):

Advanced: What analytical techniques resolve synthetic byproducts in scaled-up reactions?

Methodological Answer:

- HPLC-MS:

- Column: C18 reverse-phase (gradient: 10–90% acetonitrile in 0.1% formic acid).

- Byproducts: Detect N-demethylated (Δm/z -14) or benzyl-cleaved (Δm/z -90) species .

- Process Optimization:

- Flow Chemistry: Reduces side reactions (e.g., overalkylation) via precise temperature/residence time control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.